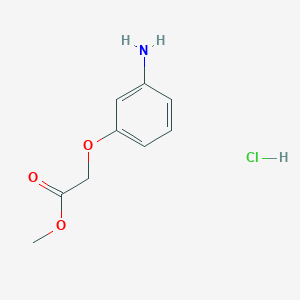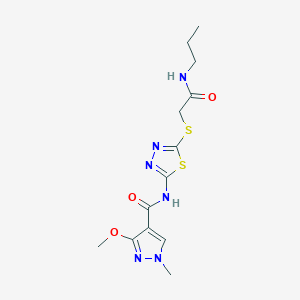![molecular formula C12H12N4O2 B2763643 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 488096-41-9](/img/structure/B2763643.png)
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is an organic compound that features a diazenyl group (-N=N-) linking a benzoic acid moiety to a pyrazole ring. This compound is notable for its potential applications in various fields, including materials science, medicinal chemistry, and as a ligand in coordination chemistry. The presence of the diazenyl group imparts unique electronic properties, making it a subject of interest for researchers exploring azo compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-dimethyl-1H-pyrazole followed by a coupling reaction with benzoic acid. The general steps are as follows:
Diazotization: 3,5-dimethyl-1H-pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets through the diazenyl group. This group can participate in electron transfer reactions, making the compound a potential redox-active agent. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Similar structure with an imidazole ring instead of a pyrazole ring.
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Features a naphthalene ring, providing different electronic properties.
Uniqueness
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is unique due to the presence of the 3,5-dimethyl-1H-pyrazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other azo compounds and potentially useful in applications where specific electronic characteristics are desired.
特性
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXJGQEJPHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2763560.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![6,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2763565.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2763569.png)



![3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2763577.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2763581.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
